(2E)-3-(2,6-dichlorophenyl)-N-(heptan-2-yl)prop-2-enamide
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Overview
Description
(2E)-3-(2,6-dichlorophenyl)-N-(heptan-2-yl)prop-2-enamide is an organic compound characterized by the presence of a dichlorophenyl group and a heptan-2-yl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,6-dichlorophenyl)-N-(heptan-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzaldehyde and heptan-2-amine.
Formation of Intermediate: The aldehyde group of 2,6-dichlorobenzaldehyde is first converted to a corresponding alcohol using a reducing agent such as sodium borohydride.
Amidation Reaction: The intermediate alcohol is then reacted with heptan-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of N-(heptan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide oxide.
Reduction: Formation of N-(heptan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(2,6-dichlorophenyl)-N-(heptan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2,6-dichlorophenyl)-N-(heptan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (2E)-3-(2,6-dichlorophenyl)-N-(hexan-2-yl)prop-2-enamide
- (2E)-3-(2,6-dichlorophenyl)-N-(octan-2-yl)prop-2-enamide
- (2E)-3-(2,6-dichlorophenyl)-N-(nonan-2-yl)prop-2-enamide
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the amide group.
- Chemical Properties: These structural variations can influence the compound’s solubility, reactivity, and overall chemical behavior.
- Biological Activity: The length of the alkyl chain can also affect the compound’s interaction with biological targets, potentially altering its efficacy and potency.
Properties
Molecular Formula |
C16H21Cl2NO |
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Molecular Weight |
314.2 g/mol |
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-heptan-2-ylprop-2-enamide |
InChI |
InChI=1S/C16H21Cl2NO/c1-3-4-5-7-12(2)19-16(20)11-10-13-14(17)8-6-9-15(13)18/h6,8-12H,3-5,7H2,1-2H3,(H,19,20)/b11-10+ |
InChI Key |
XKLXWPSJVNVJFZ-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCC(C)NC(=O)/C=C/C1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CCCCCC(C)NC(=O)C=CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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